1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring substituted with a methanesulfonyl group and a carboxamide group
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-4-6-14(7-5-12)13(2)17-16(19)15-8-10-18(11-9-15)22(3,20)21/h4-7,13,15H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGMSRTKVHYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using carboxylic acid derivatives and amine precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-METHANESULFONYL-N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-METHANESULFONYL-PIPERIDINE-4-CARBOXAMIDE: This compound lacks the 4-methylphenyl group, which may result in different chemical and biological properties.
N-[1-(4-METHYLPHENYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
